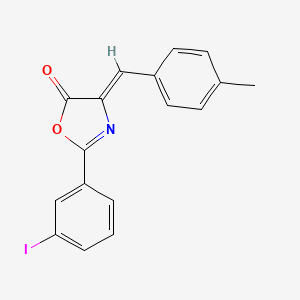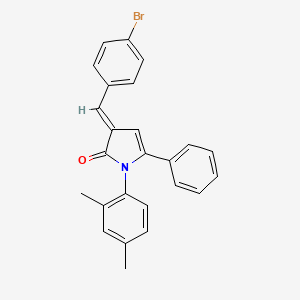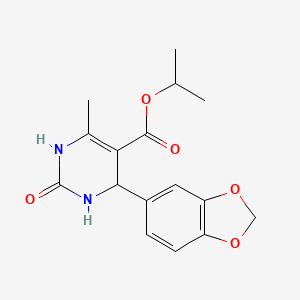![molecular formula C19H23NO5 B11697880 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11697880.png)
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimetoxi-N-[2-(4-metoxifenil)etil]benzamida es un compuesto orgánico sintético con la fórmula molecular C19H23NO5 y un peso molecular de 345.399 g/mol . Este compuesto es conocido por su estructura única, que incluye múltiples grupos metoxi y un núcleo de benzamida, lo que lo convierte en un tema de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4,5-trimetoxi-N-[2-(4-metoxifenil)etil]benzamida típicamente implica la reacción de ácido 3,4,5-trimetoxibenzoico con 2-(4-metoxifenil)etilamina bajo condiciones específicas. La reacción se lleva a cabo a menudo en presencia de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol) para facilitar la formación del enlace amida .
Métodos de Producción Industrial
Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis a gran escala probablemente implicaría condiciones de reacción similares con optimización para el rendimiento y la pureza. Esto podría incluir el uso de equipos de síntesis automatizados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4,5-trimetoxi-N-[2-(4-metoxifenil)etil]benzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos metoxi se pueden oxidar para formar derivados fenólicos correspondientes.
Reducción: El grupo amida se puede reducir para formar la amina correspondiente.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Principales Productos Formados
Oxidación: Derivados fenólicos.
Reducción: Aminas correspondientes.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades anticancerígenas y antiinflamatorias.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el tratamiento de vías moleculares específicas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de 3,4,5-trimetoxi-N-[2-(4-metoxifenil)etil]benzamida implica su interacción con dianas moleculares específicas. Los grupos metoxi y el núcleo de benzamida del compuesto le permiten unirse a proteínas y enzimas, potencialmente inhibiendo su actividad. Esto puede conducir a varios efectos biológicos, como la inhibición de la polimerización de la tubulina, que es crucial para la división celular .
Comparación Con Compuestos Similares
Compuestos Similares
- 3,4,5-trimetoxi-N-(2-metilfenil)benzamida
- 3,4,5-trimetoxi-N-(4-metilfenil)benzamida
- 3,4,5-trimetoxi-N-(4-metoxifenil)benzamida
- 3,4,5-trimetoxi-N-(2-nitrofenil)benzamida
- 3,4,5-trimetoxi-N-(4-fenoxifenil)benzamida
Singularidad
3,4,5-trimetoxi-N-[2-(4-metoxifenil)etil]benzamida es único debido a su combinación específica de grupos metoxi y el núcleo de benzamida, lo que confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C19H23NO5 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C19H23NO5/c1-22-15-7-5-13(6-8-15)9-10-20-19(21)14-11-16(23-2)18(25-4)17(12-14)24-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) |
Clave InChI |
ADHNOLSNFXCAKU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11697804.png)

![3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
![2-(1,3-dioxobenzo[c]azolin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11697828.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-chlorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697829.png)

![5-[(3-Chlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11697840.png)

![N-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11697847.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11697849.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11697854.png)


